molecular formula C20H27NO2 B3847019 4-[6-(1-naphthyloxy)hexyl]morpholine

4-[6-(1-naphthyloxy)hexyl]morpholine

Cat. No. B3847019
M. Wt: 313.4 g/mol
InChI Key: GVZYNNYSYBJQBV-UHFFFAOYSA-N
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Description

4-[6-(1-naphthyloxy)hexyl]morpholine, also known as SR141716A, is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry.

Scientific Research Applications

4-[6-(1-naphthyloxy)hexyl]morpholine has been extensively studied for its potential therapeutic applications in various fields. In neurology, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 4-[6-(1-naphthyloxy)hexyl]morpholine has been studied for its potential to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy. In psychiatry, 4-[6-(1-naphthyloxy)hexyl]morpholine has been studied for its potential to treat addiction and anxiety disorders.

Mechanism of Action

4-[6-(1-naphthyloxy)hexyl]morpholine acts as a selective antagonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. By blocking the CB1 receptor, 4-[6-(1-naphthyloxy)hexyl]morpholine inhibits the effects of endocannabinoids, which are naturally occurring neurotransmitters that bind to the CB1 receptor. This inhibition of the CB1 receptor has been shown to have a variety of effects on the body, including reducing appetite, decreasing pain and inflammation, and affecting mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-(1-naphthyloxy)hexyl]morpholine are complex and varied, depending on the specific application and dosage. In general, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to reduce appetite and food intake, decrease pain and inflammation, and affect mood and behavior. In addition, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to have potential as a treatment for neurodegenerative diseases and cancer, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[6-(1-naphthyloxy)hexyl]morpholine in lab experiments is its specificity for the CB1 receptor, which allows for precise targeting of this receptor and its effects. In addition, 4-[6-(1-naphthyloxy)hexyl]morpholine has been extensively studied and its effects are well understood, which makes it a useful tool for researchers. However, one limitation of using 4-[6-(1-naphthyloxy)hexyl]morpholine in lab experiments is its potential for off-target effects, which can complicate the interpretation of results. In addition, the use of 4-[6-(1-naphthyloxy)hexyl]morpholine in animal studies can be controversial due to its potential for altering behavior and mood.

Future Directions

There are many potential future directions for research on 4-[6-(1-naphthyloxy)hexyl]morpholine. One area of focus is the development of more specific and potent CB1 receptor antagonists, which could have improved therapeutic applications and fewer off-target effects. In addition, further research is needed to fully understand the potential therapeutic applications of 4-[6-(1-naphthyloxy)hexyl]morpholine in neurology, oncology, and psychiatry. Finally, the use of 4-[6-(1-naphthyloxy)hexyl]morpholine in combination with other drugs or therapies is an area of potential future research, as this compound may have synergistic effects with other treatments.

properties

IUPAC Name

4-(6-naphthalen-1-yloxyhexyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1(5-12-21-13-16-22-17-14-21)2-6-15-23-20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11H,1-2,5-6,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYNNYSYBJQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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